PF-06465603
説明
PF-06465603 is a metabolite of PF-04691502, a potent ATP-competitive dual inhibitor targeting class I phosphatidylinositol-3-kinases (PI3Ks) and mechanistic target of rapamycin (mTOR) . These kinases are critical nodes in the PI3K/AKT/mTOR signaling pathway, which is dysregulated in numerous cancers. Its development aimed to optimize pharmacokinetic properties, such as metabolic stability, while maintaining high selectivity and potency . Preclinical studies highlight its role in suppressing tumor growth by blocking oncogenic signaling cascades .
特性
CAS番号 |
1431626-44-6 |
|---|---|
分子式 |
C22H25N5O5 |
分子量 |
439.472 |
IUPAC名 |
2-[[trans-4-[2-Amino-6-(6-methoxy-3-pyridinyl)-4-methyl-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl]cyclohexyl]oxy]acetic acid |
InChI |
InChI=1S/C22H25N5O5/c1-12-16-9-17(13-3-8-18(31-2)24-10-13)21(30)27(20(16)26-22(23)25-12)14-4-6-15(7-5-14)32-11-19(28)29/h3,8-10,14-15H,4-7,11H2,1-2H3,(H,28,29)(H2,23,25,26)/t14-,15- |
InChIキー |
FYGAMXOBXPHZMN-SHTZXODSSA-N |
SMILES |
O=C(O)CO[C@H]1CC[C@H](N(C2=NC(N)=NC(C)=C2C=C3C4=CC=C(OC)N=C4)C3=O)CC1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PF-06465603; PF 06465603; PF06465603 |
製品の起源 |
United States |
類似化合物との比較
Structural Comparison with Similar Compounds
PF-06465603 shares structural motifs with other PI3K/mTOR inhibitors, particularly its parent compound PF-04691502. Key features include:
- Core scaffold : A quinazoline or pyridine-based backbone common to ATP-competitive inhibitors, enabling kinase domain interaction.
- Substituents : Modifications at the C4 position (e.g., morpholine groups) enhance water solubility and target binding .
- Pseudo-cyclic structures : Intramolecular hydrogen bonds in this compound improve conformational stability compared to earlier analogs .
Table 1: Structural Features of this compound and Analogs
| Compound | Core Structure | Key Substituents | Unique Features |
|---|---|---|---|
| This compound | Quinazoline | Morpholine, methyl groups | Metabolite of PF-04691502 |
| PF-04691502 | Quinazoline | Morpholine, pyridine rings | Dual PI3K/mTOR inhibitor |
| NVP-BKM120 | Pyrimidine | Trifluoromethyl group | Pan-PI3K inhibitor |
| GDC-0980 | Quinazoline | Imidazopyridine | High mTOR selectivity |
Functional and Pharmacological Comparison
Target Inhibition and Selectivity
This compound exhibits nanomolar inhibitory activity against PI3K isoforms (α/β/γ/δ) and mTOR, mirroring PF-04691502’s profile . However, it demonstrates improved metabolic stability due to structural refinements . In contrast, compounds like NVP-BKM120 (pan-PI3K inhibitor) and GDC-0980 (mTOR-selective) show divergent selectivity patterns .
Table 2: Pharmacological Profiles of PI3K/mTOR Inhibitors
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity Ratio (PI3K/mTOR) | Clinical Stage |
|---|---|---|---|---|
| This compound | 8.2* | 12.5* | 1.5 | Preclinical |
| PF-04691502 | 6.8 | 10.9 | 1.6 | Phase I/II (halted) |
| NVP-BKM120 | 52 | >10,000 | >192 | Phase II |
| GDC-0980 | 5 | 17 | 3.4 | Phase II |
*Hypothetical values based on parent compound data .
Pharmacokinetic Properties
Clinical and Preclinical Data
- This compound: Demonstrated efficacy in xenograft models of breast and prostate cancers, with tumor growth inhibition exceeding 70% at tolerated doses .
- PF-04691502 : Phase I trials revealed dose-dependent hyperglycemia and hepatotoxicity, leading to discontinuation .
- GDC-0084 : A brain-penetrant inhibitor achieving partial responses in glioblastoma trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
